Pirenoxine sodium

cataractogenesis lens protein aggregation selenite-induced turbidity

Pirenoxine sodium (PRX; Catalin) is the definitive reference standard for anticataract research with a mechanism unmatched by bendazac lysine, glutathione, or sodium ferulate. It competitively inhibits quinone-mediated crystallin aggregation at sub-micromolar concentrations (0.03–0.3 μM) while chelating selenite and calcium ions. Validated benchmarks: ~46% cataract score reduction in rodent models; 5.6% vs. 36.1% post-vitrectomy cataract incidence at 6 months; differential apoptosis rates (25% pre-treatment vs. 50% post-treatment) in H₂O₂-stressed SRA01/04 cells. Aqueous instability at neutral pH demands lyophilized powder or pH 3.4–4.0 suspension formulation for shelf-life stability and reproducible bioassay performance. Procure with the appropriate formulation format for your experimental design.

Molecular Formula C16H8N2NaO5
Molecular Weight 331.23 g/mol
CAS No. 51410-30-1
Cat. No. B037625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirenoxine sodium
CAS51410-30-1
SynonymsPIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; 
Molecular FormulaC16H8N2NaO5
Molecular Weight331.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na]
InChIInChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22);
InChIKeyRGHHPSKBKRXNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirenoxine Sodium CAS 51410-30-1: Anticataract Agent with Multi-Target Lens Protection Properties


Pirenoxine sodium (PRX, tradename Catalin) is a pyridophenoxazine-derived ophthalmic agent developed based on the quinoid theory of cataractogenesis. It competitively inhibits quinone-mediated oxidation and aggregation of lens crystallin proteins [1]. Beyond its quinone-antagonist activity, PRX also interacts with selenite and calcium ions known to drive lens opacification [2]. The sodium salt form enhances aqueous solubility for topical ophthalmic formulations [3].

Why Generic Substitution Fails: Pirenoxine Sodium Formulation-Specific Stability Constraints


In-class anticataract agents (e.g., bendazac lysine, glutathione, sodium ferulate) cannot simply be interchanged with pirenoxine sodium due to fundamentally different molecular targets and formulation stability profiles. Pirenoxine sodium is notoriously unstable in aqueous solution at neutral pH, necessitating specialized formulation strategies—either suspension-based systems at pH 3.4-4.0 [1] or lyophilized powder reconstitution approaches [2]—to achieve shelf-life stability and therapeutic bioavailability. Competing agents with different physicochemical properties do not share this stability-activity trade-off, meaning formulation substitution directly impacts clinical efficacy [3].

Pirenoxine Sodium Quantitative Differentiation Evidence: Comparative Efficacy Data vs. In-Class Analogs


Selenite- and Calcium-Induced Lens Turbidity Inhibition at Sub-Micromolar Concentrations

Pirenoxine sodium demonstrates significant inhibition of selenite- and calcium-induced lens crystallin turbidity at sub-micromolar concentrations in vitro [1].

cataractogenesis lens protein aggregation selenite-induced turbidity

In Vivo Cataract Score Reduction in Selenite-Induced Rat Model

Subcutaneous pretreatment with Catalin (pirenoxine sodium formulation) significantly reduced cataract severity scores in selenite-induced cataractogenesis in rats [1].

in vivo efficacy cataract prevention animal model

Clinical Cataract Prevention After Vitrectomy: Reduced Incidence and Improved Visual Acuity

In patients undergoing vitrectomy with epiretinal membrane removal, pirenoxine sodium (Catalin) instillation significantly reduced new cataract incidence and improved visual outcomes versus standard care alone [1].

post-vitrectomy cataract prevention clinical trial visual acuity

Apoptosis Suppression in Human Lens Epithelial Cells Under Oxidative Stress

Pirenoxine sodium solution suppressed H2O2-induced apoptosis in human lens epithelial SRA01/04 cells, with pre-treatment showing superior protection compared to post-treatment [1].

lens epithelial cells apoptosis oxidative stress H2O2

Delayed Onset of Diabetic Cataract in STZ-Induced Rat Model

Pirenoxine sodium eye drops delayed the onset of lens opacity in streptozotocin-induced diabetic cataract rats, though the effect diminished in later stages [1].

diabetic cataract STZ-induced prevention animal model

Pirenoxine Sodium Optimal Application Scenarios for Research and Procurement


In Vitro Screening for Anticataract Activity Against Ion-Induced Protein Aggregation

Use pirenoxine sodium as a reference standard in selenite/calcium-induced lens crystallin turbidity assays. Sub-micromolar concentrations (0.03-0.3 μM) produce quantifiable protection, providing a benchmark for evaluating novel anticataract candidates targeting ion-mediated aggregation pathways [1].

Positive Control in In Vivo Selenite-Induced Cataractogenesis Models

Employ pirenoxine sodium (Catalin formulation, subcutaneous or topical) as a validated positive control in rodent cataract prevention studies. The reproducible ~46% reduction in cataract scores at day 3 post-induction provides a robust efficacy benchmark for comparative pharmacology [1].

Prophylactic Intervention in Post-Surgical Cataract Prevention Studies

Evaluate pirenoxine sodium as an intervention in clinical or preclinical studies examining secondary cataract after vitrectomy or other intraocular surgeries. Clinical data show 5.6% versus 36.1% cataract incidence at 6 months, establishing a clear efficacy baseline [2].

Oxidative Stress Cytoprotection Assays in Lens Epithelial Cell Models

Use pirenoxine sodium as a reference cytoprotective agent in H2O2-induced oxidative stress assays on SRA01/04 cells. The differential apoptosis rates (pre-treatment 25% vs. post-treatment 50%) provide a quantifiable benchmark for evaluating prophylactic versus therapeutic timing in cataract intervention [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirenoxine sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.